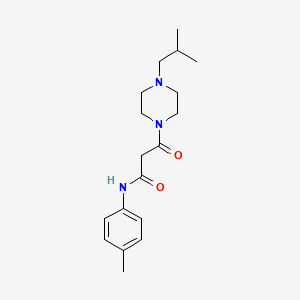![molecular formula C18H20N4 B3805284 2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B3805284.png)
2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine
Overview
Description
2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a unique structure with two methyl groups and a propylpyrazolylphenyl substituent, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylpyrazine with a suitable aryl halide in the presence of a base and a palladium catalyst can yield the desired product. The reaction typically occurs at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A simpler analog with two methyl groups on the pyrazine ring.
3,5-Dimethylpyrazole: Another related compound with a pyrazole ring and two methyl groups.
2,3-Dimethyl-5-(1-propenyl)pyrazine: A compound with a similar pyrazine core but different substituents.
Uniqueness: 2,5-Dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-3-[3-(1-propylpyrazol-3-yl)phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-4-9-22-10-8-17(21-22)15-6-5-7-16(11-15)18-14(3)19-12-13(2)20-18/h5-8,10-12H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKKBBYDFOHNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=CN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B3805205.png)
![N-mesityl-3-({methyl[(3-methyloxetan-3-yl)methyl]amino}methyl)benzamide](/img/structure/B3805213.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B3805218.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3805225.png)
![4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B3805233.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B3805234.png)
![2-(1-naphthylmethyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B3805236.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B3805244.png)
![3-isopropyl-5-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3805251.png)

![N-[[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805260.png)
![(1-methyl-1H-imidazol-2-yl)[2'-(morpholin-4-ylmethyl)biphenyl-3-yl]methanone](/img/structure/B3805272.png)
![2-cyclopropyl-6-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3805277.png)

